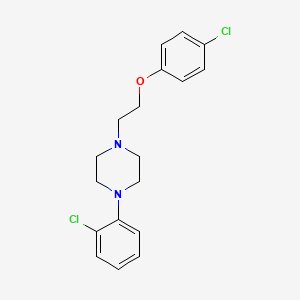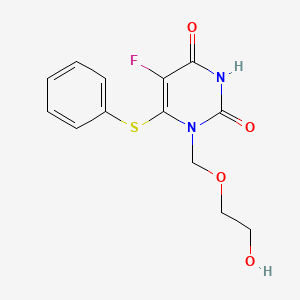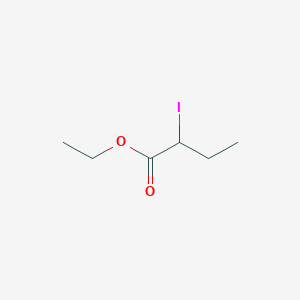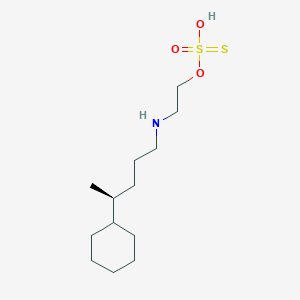
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) is a chemical compound with the molecular formula C13H27NO3S2. It is known for its unique structure, which includes a cyclohexyl group, a pentyl chain, and an aminoethanethiol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) typically involves the reaction of 4-cyclohexylpentylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Cyclohexylpentyl)amino)ethanethiol: Lacks the hydrogen sulfate ester group.
4-Cyclohexylpentylamine: Lacks the aminoethanethiol moiety.
2-Chloroethanethiol: Lacks the cyclohexylpentylamine group
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
21226-91-5 |
|---|---|
Fórmula molecular |
C13H27NO3S2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
(4S)-4-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-12(13-7-3-2-4-8-13)6-5-9-14-10-11-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12-/m0/s1 |
Clave InChI |
GZOJGMCAPMVVEJ-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CCCNCCOS(=O)(=S)O)C1CCCCC1 |
SMILES canónico |
CC(CCCNCCOS(=O)(=S)O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


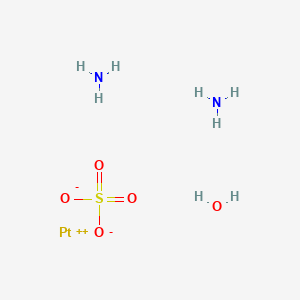
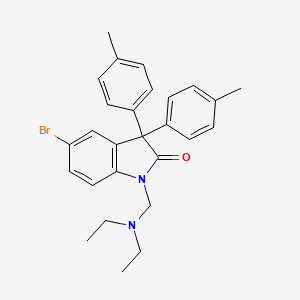
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)




![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)

